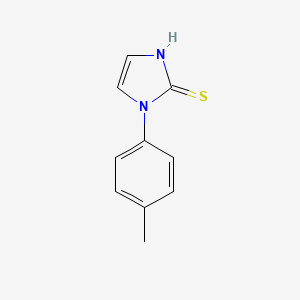

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJDZCPGJDRNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476094 | |

| Record name | 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23671-38-7 | |

| Record name | 1,3-Dihydro-1-(4-methylphenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23671-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione can be synthesized through several synthetic routes. One common method involves the cyclization of 4-methylbenzylamine with carbon disulfide in the presence of a base, followed by the addition of an appropriate electrophile to form the imidazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Mannich Reaction

The Mannich reaction is a pivotal method for functionalizing the imidazole-thione scaffold. This reaction introduces aminomethyl groups via condensation with formaldehyde and amines, enhancing pharmacological potential.

Table 1: Mannich Reaction Variants and Outcomes

Mechanistic Insights :

-

The thione’s sulfur atom acts as a nucleophile, attacking the electrophilic iminium intermediate formed from formaldehyde and the amine.

-

Steric and electronic effects of the 4-methylphenyl group influence regioselectivity, favoring substitution at the N1 position.

Oxidation

-

Reagents : Hydrogen peroxide, m-CPBA.

-

Products : Sulfoxide (S=O) or sulfone (O=S=O) derivatives.

-

Conditions : Mild oxidative conditions (e.g., room temperature, polar solvents).

Reduction

-

Reagents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

-

Products : Imidazoline derivatives (saturated ring with -SH group).

Electrophilic Substitution

The electron-rich imidazole ring facilitates electrophilic attacks, particularly at the C4 and C5 positions:

Halogenation

-

Reagents : N-Bromosuccinimide (NBS), iodine.

-

Outcome : Brominated or iodinated derivatives, retaining the thione functionality.

Nitration

-

Reagents : Nitric acid (HNO3) in sulfuric acid.

-

Outcome : Nitro-substituted imidazole-thiones, often enhancing biological activity.

Complexation with Metal Ions

The thione group acts as a soft Lewis base, coordinating transition metals like Cu(II) and Zn(II):

-

Applications : Catalytic systems or antimicrobial agents.

-

Example : Cu(II) complexes exhibit enhanced stability and redox activity compared to the free ligand.

Key Research Findings

Scientific Research Applications

Reaction Types

The compound can undergo several chemical reactions:

- Oxidation : Converts the thione group to sulfoxides or sulfones.

- Reduction : Forms imidazoline derivatives.

- Substitution Reactions : Electrophiles such as halogens can be introduced.

Chemistry

1-(4-Methylphenyl)-1,3-dihydro-2H-imidazole-2-thione serves as:

- A building block for synthesizing more complex molecules.

- A ligand in coordination chemistry , facilitating metal ion complexation.

Biology

The compound exhibits notable biological activity:

- Antimicrobial Properties : It is being studied for its potential as an antimicrobial agent, targeting various pathogens.

- Antifungal Activity : Research indicates effectiveness against certain fungal strains.

Medicine

Ongoing research explores its therapeutic applications:

- Potential use as a precursor in drug development , particularly in creating novel pharmaceuticals with enhanced efficacy.

Industry

In industrial applications, it is utilized for:

- The production of specialty chemicals .

- Serving as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Antimicrobial Studies

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further drug development.

Antifungal Activity

Studies have shown promising results regarding its antifungal properties. The compound has been tested against common fungal pathogens, revealing potential applications in treating fungal infections.

Drug Development Potential

Ongoing research is focused on modifying the structure of this compound to enhance its pharmacological properties. By altering substituents on the imidazole ring or thione group, researchers aim to develop derivatives with improved efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Key Features :

- Structure : The imidazole-thione core provides a planar, aromatic system with two nitrogen atoms, while the 4-methylphenyl substituent introduces steric bulk and electron-donating effects.

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of imidazole-thiones is highly dependent on substituents. Below is a comparison with key analogs:

Crystallographic and Packing Behavior

provides critical insights into the solid-state behavior of imidazole derivatives:

- Dihedral Angles : Analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit dihedral angles of ~56° between phenyl rings, leading to twisted conformations that influence crystal packing .

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds and π-π interactions dominate packing, creating robust supramolecular architectures despite low bond strengths .

Biological Activity

1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C10H12N2S

- Molar Mass : 196.28 g/mol

- Structure : The compound features a dihydro-imidazole ring with a thione functional group, which contributes to its reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its potential to inhibit the growth of various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal | |

| Staphylococcus aureus | Significant activity |

The compound's mechanism involves interaction with cellular membranes and specific molecular targets, leading to disruption of microbial integrity and function.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HL-60 (Leukemia) | 6.0 | |

| HCT-116 (Colon Cancer) | >10 |

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit critical cellular pathways involved in tumor growth.

The biological activity of this compound can be explained through several mechanisms:

- Covalent Bond Formation : The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity.

- Membrane Interaction : The compound may disrupt cellular membranes, affecting membrane integrity and function.

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.

Study on Anticancer Activity

A study published in MDPI evaluated a series of imidazole derivatives, including this compound. The results indicated that modifications on the phenyl ring significantly affected antiproliferative activity. Compounds with electron-donating groups exhibited enhanced activity against MCF-7 cells compared to those with methyl substitutions .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of various thione compounds, including the target compound. The study demonstrated that this compound effectively inhibited the growth of Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted anilines and thiourea derivatives. Optimization involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., acetic acid or Lewis acids), and reaction temperatures. Monitoring progress via TLC or HPLC, followed by purification through recrystallization or column chromatography, ensures high yields (70–85%) and purity. Elemental analysis and spectroscopic techniques (IR, H/C NMR) are critical for structural validation .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer : Combine spectroscopic methods (IR for thione C=S stretch at ~1250–1350 cm, NMR for aromatic and imidazole proton signals) with elemental analysis (C, H, N, S content). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural elucidation .

Q. How can researchers preliminarily assess the compound’s biological activity in receptor-binding studies?

- Methodological Answer : Use radioligand binding assays on cell lines expressing target receptors (e.g., μ-opioid receptors). Functional assays like cAMP inhibition or β-arrestin recruitment can evaluate agonist/antagonist behavior. Include positive controls (e.g., DAMGO for μ-opioid receptors) and validate results with dose-response curves .

Advanced Research Questions

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking studies (using AutoDock Vina or Schrödinger Suite) to model binding poses in target active sites. Validate with molecular dynamics simulations to assess stability. For example, imidazole-thione derivatives show hydrogen bonding with catalytic residues and hydrophobic interactions with aromatic pockets .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects?

- Methodological Answer : Systematically modify the 4-methylphenyl group (e.g., introducing halogens, methoxy, or nitro groups) and evaluate changes in bioactivity. Use parallel synthesis and high-throughput screening (HTS) to test derivatives. Correlate electronic (Hammett constants) and steric parameters with activity trends .

Q. How should researchers address contradictions in biological activity data (e.g., inactivity alone vs. inhibition in combination therapies)?

- Methodological Answer : Investigate synergistic effects by co-administering the compound with known agonists/antagonists. Employ isobolographic analysis to quantify interactions. Validate using orthogonal assays (e.g., calcium flux for functional activity) and ensure reproducibility across cell lines .

Q. What advanced crystallographic techniques resolve structural ambiguities in imidazole-2-thione derivatives?

- Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Analyze packing motifs (e.g., π-π stacking, hydrogen bonds) to explain reactivity and stability .

Q. How can researchers leverage high-throughput screening (HTS) to evaluate the compound’s efficacy in diverse assays?

- Methodological Answer : Implement HTS platforms for antifungal, antibacterial, or enzyme inhibition assays. Use microplate readers for absorbance/fluorescence endpoints. Normalize data against controls (e.g., fluconazole for antifungal assays) and apply statistical tools (Z’-factor > 0.5) to ensure assay robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.